1-methoxy-4-(4-methoxyphenyl)phthalazine

Synthetic chemistry Nucleophilic aromatic substitution Cross-coupling

1-Methoxy-4-(4-methoxyphenyl)phthalazine (CAS 372502-57-3, molecular formula C₁₆H₁₄N₂O₂, MW 266.29 g/mol) is a 1,4-disubstituted phthalazine derivative bearing a methoxy group at the phthalazine 1-position and a para-methoxyphenyl substituent at the 4-position. The compound belongs to the phthalazine class of nitrogen-containing bicyclic heterocycles, which have been extensively investigated for diverse pharmacological activities including antitumor, VEGFR-2 inhibition, PDE inhibition, and antimicrobial effects.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B5244961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-4-(4-methoxyphenyl)phthalazine
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC
InChIInChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20-2)18-17-15/h3-10H,1-2H3
InChIKeyCGFVAJWBMKHQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-(4-methoxyphenyl)phthalazine (CAS 372502-57-3): Procurement-Grade Overview for a 1,4-Dimethoxy-Disubstituted Phthalazine Building Block


1-Methoxy-4-(4-methoxyphenyl)phthalazine (CAS 372502-57-3, molecular formula C₁₆H₁₄N₂O₂, MW 266.29 g/mol) is a 1,4-disubstituted phthalazine derivative bearing a methoxy group at the phthalazine 1-position and a para-methoxyphenyl substituent at the 4-position [1]. The compound belongs to the phthalazine class of nitrogen-containing bicyclic heterocycles, which have been extensively investigated for diverse pharmacological activities including antitumor, VEGFR-2 inhibition, PDE inhibition, and antimicrobial effects [2]. Unlike phthalazinone-based scaffolds (e.g., PARP inhibitors) or 1-anilino-4-phenylphthalazine antiplatelet agents (e.g., MY-5445), this compound features a unique dual-methoxy substitution pattern that simultaneously modulates electronic character at both the 1- and 4-positions, making it a strategically differentiated intermediate for derivatization campaigns [3]. The compound is registered in the EPA DSSTox database (Substance ID: DTXSID001325663) and carries the InChI Key CGFVAJWBMKHQEV-UHFFFAOYSA-N [1].

Why Generic Phthalazine Substitution Is Insufficient: Structural Granularity in 1-Methoxy-4-(4-methoxyphenyl)phthalazine


Within the phthalazine chemical space, small substituent variations produce large functional consequences that preclude casual interchange. The 1-methoxy group is not a passive substituent; it actively tunes the electron density of the phthalazine ring, altering both the rate of nucleophilic aromatic substitution (S_NAr) and the compound's propensity for metal-catalyzed cross-coupling [1]. Meanwhile, the para-methoxy on the 4-phenyl ring modulates lipophilicity, hydrogen-bond acceptor capacity, and target-binding complementarity—parameters shown in SAR studies of phthalazine UT-B and VEGFR-2 inhibitors to differentiate nanomolar from micromolar potency [2][3]. Replacing the 1-methoxy with hydrogen (1-(4-methoxyphenyl)phthalazine), chlorine (1-chloro-4-(4-methoxyphenyl)phthalazine), or ethoxy (1-ethoxy-4-(4-methoxyphenyl)phthalazine) alters the reactivity profile, physicochemical property set, and biological target engagement in ways that are quantifiable and functionally consequential [2].

Quantitative Differentiation Evidence: 1-Methoxy-4-(4-methoxyphenyl)phthalazine vs. Closest Structural Analogs


Synthetic Reactivity Differentiation: 1-Methoxy as a Tunable Leaving Group vs. 1-Chloro Over-Reactivity

The 1-methoxy substituent on this compound provides a controlled leaving group for nucleophilic displacement (S_NAr), positioned between the over-reactive 1-chloro analog (which undergoes rapid, poorly selective substitution) and the inert 1-H analog. Kinetic studies on the phthalazine system demonstrate that methoxydechlorination reactions of 1-chloro-4-substituted phthalazines follow bimolecular S_NAr2 kinetics with Hammett ρ values of +6.15 to +6.40, indicating extreme sensitivity to the electronic character of the 4-substituent [1]. The 4-(4-methoxyphenyl) group, with its electron-donating para-methoxy, exerts a rate-modulating effect through the phthalazine π-system. The target compound's 1-methoxy group can serve as a precursor for further functionalization via demethylation to the phthalazinone or direct displacement with amine nucleophiles, whereas the 1-chloro analog (CAS 128615-83-8, MW 270.71) is susceptible to hydrolysis and requires strictly anhydrous handling . This creates a differentiated procurement value: researchers can obtain the methoxy compound as a bench-stable intermediate and activate it on-demand, rather than managing the hydrolytic lability of the chloro congener.

Synthetic chemistry Nucleophilic aromatic substitution Cross-coupling Building block

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area vs. 1-Methoxy-4-phenylphthalazine

The para-methoxy substituent on the 4-phenyl ring distinguishes this compound from its immediate analog 1-methoxy-4-phenylphthalazine (CAS 15994-77-1) with quantifiable effects on key drug-likeness parameters. The additional oxygen atom increases the molecular weight by 30.02 g/mol (from 236.27 to 266.29), adds one hydrogen-bond acceptor (from 2 to 3 HBA), and is predicted to reduce logP by approximately 0.3–0.5 units . The topological polar surface area (tPSA) increases from approximately 34–35 Ų (1-methoxy-4-phenylphthalazine) to an estimated 44–47 Ų for the target compound, calculated based on the experimental tPSA of 44.24 Ų reported for the structurally related 1-(4-methoxyphenoxy)phthalazine analog . These shifts place the target compound closer to the CNS drug-likeness boundary (tPSA < 90 Ų, logP 1–5) while the 1-methoxy-4-phenylphthalazine analog, lacking the para-methoxy, resides in a more lipophilic region that may favor membrane penetration but also increase promiscuous binding risk. For medicinal chemistry campaigns, the dual-methoxy pattern provides a balanced polarity profile that can be deliberately perturbed in either direction during lead optimization.

Physicochemical properties Drug-likeness logP ADME Lead optimization

UT-B Inhibitor SAR: Methoxy at the 4-Position Is a Potency Driver—Class-Level Inference for Target Compound Scaffold Utility

In a comprehensive SAR study of 160 phenylphthalazine analogs as urea transporter UT-B inhibitors, Ran et al. demonstrated that the methoxyl group at the R4 position (corresponding to the para position of the N-phenyl or 4-phenyl ring in the phthalazine scaffold) is a critical determinant of UT-B inhibitory potency [1]. Compounds bearing OMe at R4 consistently outperformed analogs with NHAc (acetamide), OCH₂C(O)NH₂ (methyl carbamate), or C(O)NH₂ (formamide) at the same position. Specifically, compound 3635-1424 (R1=Me, R2=SO₂NH₂, R4=OMe) showed an IC₅₀ of 1.613 ± 0.192 μM, while the corresponding NHAc analog (5233-2413) showed reduced potency at 1.913 ± 0.291 μM, and the OCH₂C(O)NH₂ analog (4109-2007) showed further reduced potency at 4.149 ± 0.407 μM [1]. Furthermore, the hit compound PU1424, bearing a 4-methoxyphenylamino group, achieved IC₅₀ values of 0.02 μM (human UT-B) and 0.69 μM (mouse UT-B) with nearly 100% maximal inhibition [1]. The target compound, 1-methoxy-4-(4-methoxyphenyl)phthalazine, presents the 4-(4-methoxyphenyl) motif directly attached to the phthalazine core—a scaffold geometry that the SAR analysis identifies as favorable for UT-B engagement—while its 1-methoxy group offers a derivatizable handle for introducing the sulfonamide-bearing aryl/amino substituents that Ran et al. found to further optimize potency at the R2 position [1].

UT-B inhibition Urea transporter Diuretic Structure-activity relationship Phthalazine

VEGFR-2 Inhibitor Class SAR: 4-Methoxybenzyl/Phenyl Substitution Enhances Binding Affinity via Hydrophobic Pocket Engagement

Eldehna et al. systematically investigated two series of 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives as VEGFR-2 inhibitors [1]. The parent anilinophthalazine series (4a–j) with a 4-(4-methoxybenzyl) group demonstrated VEGFR-2 inhibitory activity with IC₅₀ values ranging from 0.636 to 5.76 μM. Molecular docking-guided extension of the scaffold with a ureido-linked phenyl moiety (compounds 7a–i) improved binding affinity to IC₅₀ = 0.083–0.473 μM, with the most potent compounds 7g–i achieving IC₅₀ values of 0.086, 0.083, and 0.086 μM—surpassing the reference drug sorafenib (IC₅₀ = 0.09 μM) [1]. Critically, the 4-methoxybenzyl (or 4-methoxyphenyl) substitution was a conserved structural feature across both series, engaging the hydrophobic back pocket lined by Ile888, Leu889, Ile892, Val898, Val899, Leu1019, and Ile1044 [1]. The target compound, 1-methoxy-4-(4-methoxyphenyl)phthalazine, presents an analogous 4-(4-methoxyphenyl) group directly on the phthalazine core. Compared to the 4-benzyl series of Eldehna et al., the direct 4-phenyl attachment in the target compound eliminates the benzylic methylene, reducing conformational flexibility and molecular weight by 14 Da—potentially enhancing ligand efficiency while retaining the critical para-methoxy pharmacophore [1]. The 1-methoxy group further provides a synthetic entry point for installing anilinyl or ureido-anilinyl extensions at the 1-position to recapitulate the binding mode of compounds 7g–i.

VEGFR-2 inhibition Anticancer Angiogenesis Kinase inhibitor Phthalazine

OLED Materials Application: 1-Methoxy-4-phenylphthalazine as a Cyclometalating Ligand Platform—Differentiation via 4-Aryl Substitution

Chinese Patent CN103965260A (Ocean's King Lighting Science & Technology) discloses the use of 1-methoxy-4-phenylphthalazine as a cyclometalating (C^N) ligand for red-emitting iridium(III) phosphorescent complexes [1]. The patent explicitly describes the synthesis of bis[1-methoxy-4-phenylphthalazine-N,C²'](acetylacetonate)iridium(III), where the phthalazine coordinates to iridium via the phthalazine N2 and the ortho-carbon of the 4-phenyl ring, forming a five-membered metallacycle [1]. The target compound, 1-methoxy-4-(4-methoxyphenyl)phthalazine, differs by the addition of a para-methoxy group on the 4-phenyl ring—a modification that is known in the broader cyclometalated iridium complex literature to bathochromically shift emission, alter HOMO/LUMO energy levels, and improve solubility in organic matrices [1][2]. The patent further demonstrates that substituted phenylboronic acids (including 2-methylphenylboronic acid in Embodiment 2) can be coupled with 1-methoxy-4-chlorophthalazine via Suzuki coupling to generate diverse 4-aryl-phthalazine ligands, establishing a modular synthetic route directly applicable to the target compound [1]. Researchers seeking to fine-tune the emission wavelength, quantum yield, or device lifetime of phthalazine-based Ir(III) phosphors can rationally select the 4-(4-methoxyphenyl) variant as a donor-substituted analog of the base 4-phenyl ligand system disclosed in the patent.

OLED Phosphorescent materials Iridium complexes Cyclometalating ligand Organic electronics

Validated Application Scenarios for 1-Methoxy-4-(4-methoxyphenyl)phthalazine in Research and Industrial Procurement


Medicinal Chemistry: VEGFR-2 Kinase Inhibitor Lead Optimization Starting Scaffold

Procurement of 1-methoxy-4-(4-methoxyphenyl)phthalazine as a starting scaffold for VEGFR-2 inhibitor development is structurally justified by the SAR trajectory established in Eldehna et al. (2016), where the 4-(4-methoxybenzyl)phthalazine core achieved IC₅₀ values of 0.636–5.76 μM in the parent series and was improved to 0.083–0.086 μM (surpassing sorafenib at 0.09 μM) through ureido extension at the 1-position [1]. The target compound provides the 4-(4-methoxyphenyl) pharmacophore pre-installed on the phthalazine core, with the 1-methoxy group serving as a synthetic handle for introducing anilinyl or ureido-anilinyl extensions to engage the VEGFR-2 hydrophobic back pocket. Compared to purchasing the 1-chloro analog (CAS 128615-83-8), the 1-methoxy compound offers superior bench stability and controlled reactivity for sequential derivatization without competing hydrolysis.

Chemical Biology: UT-B Urea Transporter Inhibitor Probe Development

The comprehensive UT-B inhibitor SAR published by Ran et al. (2016) demonstrates that the methoxyl group at the R4 position is a potency-enhancing pharmacophoric feature, with compound 3635-1424 (R4=OMe) achieving IC₅₀ = 1.613 μM vs. the R4=NHAc analog at 1.913 μM and the R4=OCH₂C(O)NH₂ analog at 4.149 μM [2]. The target compound presents the 4-(4-methoxyphenyl) motif directly attached to the phthalazine core, positioning it as a privileged intermediate for synthesizing the full phenylphthalazine UT-B inhibitor chemotype. The 1-methoxy group serves as a latent site for introducing the sulfonamide-bearing aryl/amino substituents (R2 position) that further improve potency to sub-micromolar levels, as demonstrated by the optimized hit PU1424 (IC₅₀ = 0.02 μM on human UT-B) [2].

Organic Electronics: Red-Phosphorescent Iridium(III) Complex Ligand Development

Chinese Patent CN103965260A validates the 1-methoxy-4-arylphthalazine scaffold as a cyclometalating (C^N) ligand for red-emitting Ir(III) phosphorescent complexes in OLED applications [3]. The patent teaches a modular Suzuki coupling route from 1-methoxy-4-chlorophthalazine and arylboronic acids to generate diverse 4-aryl-phthalazine ligands. The target compound, 1-methoxy-4-(4-methoxyphenyl)phthalazine, represents a donor-substituted variant of the patent-disclosed 1-methoxy-4-phenylphthalazine ligand, where the para-methoxy group on the 4-aryl ring is expected to modulate the HOMO energy level, emission wavelength, and solubility of the resulting Ir(III) complex—parameters critical for optimizing device efficiency and color purity in phosphorescent OLEDs [3][4].

Synthetic Methodology: Modular Building Block for Phthalazine Library Synthesis via Sequential S_NAr and Cross-Coupling

The compound's bifunctional architecture—a 1-methoxy leaving group susceptible to nucleophilic displacement and a 4-(4-methoxyphenyl) group installable via Suzuki coupling—makes it a strategically valuable building block for diversity-oriented synthesis of phthalazine libraries. Kinetic studies on the phthalazine S_NAr system (Belli et al., 1971) demonstrate that the reaction rate is exquisitely sensitive to the electronic nature of the 4-substituent (Hammett ρ = +6.15 to +6.40), enabling predictable rate modulation during library production [5]. The para-methoxy on the 4-phenyl ring provides electron donation that tempers the electrophilicity at C1, preventing the runaway reactivity observed with electron-withdrawing 4-substituents. This controlled reactivity profile supports high-yielding sequential functionalization: Suzuki coupling at C4 followed by nucleophilic displacement at C1, or vice versa.

Quote Request

Request a Quote for 1-methoxy-4-(4-methoxyphenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.